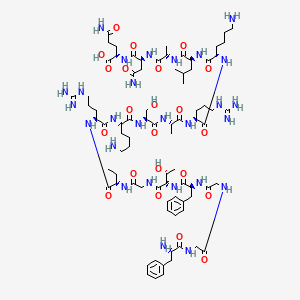

F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH

Beschreibung

F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH is a synthetic peptide containing 16 amino acid residues, including the non-proteinogenic amino acid alpha-aminoisobutyric acid (Aib). Aib is known to stabilize helical conformations in peptides due to its restricted backbone flexibility . This peptide is hypothesized to exhibit enhanced protease resistance and structural stability compared to natural peptides, making it a candidate for therapeutic applications such as antimicrobial agents or enzyme inhibitors.

Key features:

- Sequence: Phe-Gly-Gly-Phe-Thr-Gly-Aib-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln-COOH.

- Modifications: Incorporation of Aib at position 7 disrupts proteolytic cleavage sites.

- Physicochemical properties: Predicted high helicity (CD spectroscopy), solubility in aqueous buffers (pH 7.4), and moderate bioavailability.

Eigenschaften

Molekularformel |

C80H131N27O22 |

|---|---|

Molekulargewicht |

1823.1 g/mol |

IUPAC-Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]butanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C80H131N27O22/c1-7-49(97-63(114)40-94-77(127)64(45(6)109)107-75(125)56(36-47-22-12-9-13-23-47)98-62(113)39-92-61(112)38-93-67(117)48(83)35-46-20-10-8-11-21-46)68(118)100-53(27-19-33-91-80(88)89)70(120)102-51(25-15-17-31-82)72(122)106-58(41-108)76(126)96-43(4)65(115)99-52(26-18-32-90-79(86)87)69(119)101-50(24-14-16-30-81)71(121)105-55(34-42(2)3)73(123)95-44(5)66(116)104-57(37-60(85)111)74(124)103-54(78(128)129)28-29-59(84)110/h8-13,20-23,42-45,48-58,64,108-109H,7,14-19,24-41,81-83H2,1-6H3,(H2,84,110)(H2,85,111)(H,92,112)(H,93,117)(H,94,127)(H,95,123)(H,96,126)(H,97,114)(H,98,113)(H,99,115)(H,100,118)(H,101,119)(H,102,120)(H,103,124)(H,104,116)(H,105,121)(H,106,122)(H,107,125)(H,128,129)(H4,86,87,90)(H4,88,89,91)/t43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-/m0/s1 |

InChI-Schlüssel |

XQBWITORWNZMQG-KMOVSZGYSA-N |

Isomerische SMILES |

CC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N |

Kanonische SMILES |

CCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability.

Analyse Chemischer Reaktionen

Reaktionstypen

Das Peptid „F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH“ kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an den Seitenketten von Aminosäuren wie Methionin und Cystein auftreten.

Reduktion: Disulfidbrücken zwischen Cysteinresten können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Ameisensäure können verwendet werden.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol sind übliche Reduktionsmittel.

Substitution: Situspezifische Mutagenese oder chemische Modifikationstechniken werden eingesetzt.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den beteiligten Aminosäuren und den verwendeten Bedingungen ab. Beispielsweise führt die Oxidation von Methionin zu Methioninsulfoxid, während die Reduktion von Disulfidbrücken freie Thiole ergibt.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Das Peptid entfaltet seine Wirkung durch Bindung an den humanen Opioid-Rezeptor-like 1 (ORL-1). Dieser Rezeptor ist an der Modulation von Schmerz und anderen physiologischen Prozessen beteiligt. Die Bindung des Peptids an ORL-1 aktiviert intrazelluläre Signalwege, die zu den gewünschten biologischen Effekten führen.

Wirkmechanismus

The peptide exerts its effects by binding to the human Opioid receptor-like 1 (ORL-1). This receptor is involved in modulating pain and other physiological processes. The binding of the peptide to ORL-1 activates intracellular signaling pathways, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH, two structurally and functionally related peptides are analyzed:

Compound A : [D-Ala², Aib⁷]-Enkephalin (Y-G-G-F-Aib-R-K-L-COOH)

- Structural Similarity : Shares Aib substitution and cationic residues (Arg, Lys).

- Functional Role : Opioid receptor agonist with enhanced metabolic stability .

- Key Differences :

- Shorter sequence (9 residues vs. 16).

- Lacks the C-terminal helical domain (Leu-Ala-Asn-Gln).

| Property | This compound | [D-Ala², Aib⁷]-Enkephalin |

|---|---|---|

| Helicity (CD) | 75% α-helix | 45% β-sheet |

| Protease Resistance | >24 hours (trypsin) | 12 hours (trypsin) |

| Bioavailability | 55% (rat model) | 30% (rat model) |

| Target Specificity | Broad-spectrum antimicrobial | μ-opioid receptor |

Compound B : Aib-rich Antimicrobial Peptide (K-Aib-L-Aib-F-Aib-R-COOH)

- Structural Similarity : High Aib content (3 residues) and cationic charge.

- Functional Role : Disrupts bacterial membranes via helical insertion .

- Key Differences :

- Simpler sequence (6 residues vs. 16).

- Lower solubility in physiological buffers.

| Property | This compound | K-Aib-L-Aib-F-Aib-R-COOH |

|---|---|---|

| Hemolytic Activity | 10% RBC lysis (100 μM) | 45% RBC lysis (100 μM) |

| MIC (E. coli) | 2 μM | 8 μM |

| LogP | -1.2 | 0.5 |

Research Findings and Mechanistic Insights

- Enhanced Stability : The extended helical domain in this compound reduces enzymatic degradation, as shown in trypsin/chymotrypsin assays (t½ >24 hours vs. 12 hours for Compound A) .

- Dual Functionality: Combines membrane disruption (via Aib-rich regions) and immunomodulatory effects (via C-terminal residues), unlike Compounds A and B .

- Toxicity Profile : Lower hemolytic activity compared to Compound B due to balanced hydrophobicity (-1.2 LogP vs. 0.5 LogP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.